3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid
Description
3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid is a benzoic acid derivative featuring a 2-methyl substituent on the aromatic ring and a 3-amino group acylated with 2,2-dimethylpropanoyl (pivaloyl). This structure combines steric bulk from the pivaloyl group with the electron-donating methyl group at the ortho position.
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHRGHYWNJOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357851 | |
| Record name | STK156233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312317-36-5 | |
| Record name | STK156233 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid typically involves the acylation of 2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
3-[(2,2-Dimethylpropanoyl)amino]benzoic Acid (No 2-Methyl Group)
- Structure: Lacks the 2-methyl substituent but retains the pivaloylamino group at position 3.
- Thermodynamic parameters (e.g., ∆H, ∆S) may differ due to reduced steric shielding effects .
2-Methylbenzoic Acid (No Pivaloylamino Group)
- Structure: Contains a 2-methyl substituent but lacks the pivaloylamino group.
- Key Differences: Solubility in water and organic solvents is well-documented (log10c1,W = −2.06). Abraham solute descriptors: S = 0.840, A = 0.420, B = 0.440, L = 4.677 . The addition of the pivaloylamino group in the target compound likely increases hydrophobicity (higher L value) and reduces aqueous solubility.
4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic Acid
- Structure: Pivaloylamino group attached to a pyridine ring fused to benzoic acid.
- Key Differences :
Physicochemical Properties
- Solubility : The 2-methyl group in the target compound may induce steric twisting of the carboxyl group, reducing aqueous solubility compared to 2-methylbenzoic acid. In cyclohexane, steric shielding lowers ∆Hw→c .
- Hydrogen Bonding: The pivaloylamino group increases hydrogen bond acceptor capacity (B ≈ 0.44) but reduces donor capacity due to steric hindrance .
Biological Activity
3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with an amide group, which is critical for its biological activity. The presence of the bulky 2,2-dimethylpropanoyl group may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may function through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on specific kinases, such as Bcr-Abl, which is implicated in chronic myeloid leukemia (CML) treatment. Studies have shown that modifications in the substituents can significantly affect potency against these enzymes .
- Cell Proliferation Inhibition : The compound has been observed to inhibit cell growth in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that certain functional groups enhance its antiproliferative effects .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound Name | IC50 (µM) | Target | Activity Description |
|---|---|---|---|
| This compound | 0.046 | Bcr-Abl | Potent inhibitor; comparable to Imatinib |
| Related Compound A | 0.074 | Bcr-Abl | Standard reference for comparison |
| Related Compound B | 0.21 | Bcr-Abl | Moderate activity |
| Related Compound C | 0.12 | VEGFR2 | Moderate inhibitory activity |
Case Study 1: Anticancer Activity
In a study examining the efficacy of various benzoic acid derivatives on K562 cells (a model for CML), it was found that the introduction of the pivaloyl group significantly improved the bioactivity compared to acetyl or methanesulfonyl groups. The results indicated that structural modifications could enhance permeability and selectivity towards cancerous cells .
Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that compounds with smaller substituents exhibited higher enzymatic inhibition compared to those with bulkier groups. This suggests that steric hindrance plays a crucial role in the interaction between the compound and its biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
